Butanoic acid, 4-((4-((4-chlorobenzoyl)(2,6-dimethylphenyl)amino)-1-oxobutyl)(4-methoxyphenyl)amino)-
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Overview
Description
N-(N-(p-Chlorobenzoyl)-4-(2,6-dimethylanilino)butyryl)-4-(p-anisidino)butyric acid is a complex organic compound that belongs to the class of synthetic organic chemicals This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-(p-Chlorobenzoyl)-4-(2,6-dimethylanilino)butyryl)-4-(p-anisidino)butyric acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as p-chlorobenzoyl chloride, 2,6-dimethylaniline, and p-anisidine. These intermediates are then subjected to condensation reactions, acylation, and other organic transformations under controlled conditions to form the final product. Common reagents used in these reactions include acyl chlorides, anhydrides, and catalysts such as Lewis acids.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale synthesis techniques. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(N-(p-Chlorobenzoyl)-4-(2,6-dimethylanilino)butyryl)-4-(p-anisidino)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(N-(p-Chlorobenzoyl)-4-(2,6-dimethylanilino)butyryl)-4-(p-anisidino)butyric acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(N-(p-Chlorobenzoyl)-4-(2,6-dimethylanilino)butyryl)-4-(p-toluidino)butyric acid
- N-(N-(p-Chlorobenzoyl)-4-(2,6-dimethylanilino)butyryl)-4-(p-aminophenyl)butyric acid
Uniqueness
N-(N-(p-Chlorobenzoyl)-4-(2,6-dimethylanilino)butyryl)-4-(p-anisidino)butyric acid is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.
Properties
CAS No. |
71455-65-7 |
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Molecular Formula |
C30H33ClN2O5 |
Molecular Weight |
537.0 g/mol |
IUPAC Name |
4-[N-[4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoyl]-4-methoxyanilino]butanoic acid |
InChI |
InChI=1S/C30H33ClN2O5/c1-21-7-4-8-22(2)29(21)33(30(37)23-11-13-24(31)14-12-23)20-5-9-27(34)32(19-6-10-28(35)36)25-15-17-26(38-3)18-16-25/h4,7-8,11-18H,5-6,9-10,19-20H2,1-3H3,(H,35,36) |
InChI Key |
CCVGBYVWNSOLLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CCCC(=O)N(CCCC(=O)O)C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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